N-2-Chloroethyl-N-methylaziridinium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

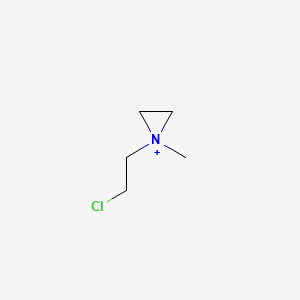

2D Structure

Properties

IUPAC Name |

1-(2-chloroethyl)-1-methylaziridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClN/c1-7(3-2-6)4-5-7/h2-5H2,1H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWMDBBLXXQCZLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CC1)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

36375-20-9 (chloride) | |

| Record name | N-2-Chloroethyl-N-methylaziridinium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90205603 | |

| Record name | N-2-Chloroethyl-N-methylaziridinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57-54-5 | |

| Record name | N-2-Chloroethyl-N-methylaziridinium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-2-Chloroethyl-N-methylaziridinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of N-2-Chloroethyl-N-methylaziridinium

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-2-Chloroethyl-N-methylaziridinium is the highly reactive cyclic intermediate formed from N-methyl-bis(2-chloroethyl)amine, more commonly known as mechlorethamine or nitrogen mustard. As the first clinically used alkylating agent, its potent cytotoxic effects are central to its use in chemotherapy. This technical guide provides a comprehensive overview of the mechanism of action of the reactive aziridinium ion, focusing on its formation, its interaction with its primary cellular target, DNA, and the subsequent cellular consequences. This document details the chemical reactions leading to DNA alkylation, the formation of cytotoxic cross-links, and the cellular pathways that respond to this form of DNA damage. Quantitative data from studies on its precursor, mechlorethamine, are presented, alongside detailed experimental protocols for the assessment of its activity.

Introduction

Nitrogen mustards represent a class of bifunctional alkylating agents that have been a cornerstone of cancer chemotherapy for decades. Their cytotoxic activity is mediated by the in situ formation of a highly electrophilic aziridinium cation. This guide will focus on the mechanism of this compound, the reactive species generated from mechlorethamine. Understanding the precise molecular interactions and cellular responses initiated by this compound is critical for the development of more targeted and effective cancer therapies and for overcoming mechanisms of drug resistance.

Formation of the Reactive Aziridinium Ion

The precursor to the active species, N-methyl-bis(2-chloroethyl)amine, is relatively stable. However, under physiological conditions, it undergoes a spontaneous intramolecular cyclization. The nitrogen atom acts as a nucleophile, attacking the γ-carbon of one of the chloroethyl side chains and displacing the chloride ion. This reaction results in the formation of the highly strained, three-membered this compound ring.[1][2][3] This cyclization is the rate-limiting step in the activation of the drug.[4][5]

The formation of the aziridinium ion is crucial as it creates a potent electrophile that can readily react with nucleophilic sites on various cellular macromolecules.[1][2]

Figure 1: Formation of the this compound ion from mechlorethamine.

Molecular Mechanism of Action: DNA Alkylation

The primary pharmacological target of the this compound ion is deoxyribonucleic acid (DNA). The electron-rich nature of the purine and pyrimidine bases in DNA provides numerous nucleophilic sites for attack by the electrophilic aziridinium ring.

Initial Monoadduct Formation

The most frequent site of alkylation is the N7 position of guanine, due to its high nucleophilicity.[1][4] The aziridinium ring is opened by the nucleophilic attack from the N7 atom of a guanine base, forming a stable covalent bond. This initial reaction results in a monofunctional adduct, specifically N-(2-chloroethyl)-N-[2-(7-guanyl)ethyl]methylamine.[6] Alkylation can also occur at other sites, though to a lesser extent, such as the N3 position of adenine.[7]

Formation of Cytotoxic Cross-links

Following the formation of the initial monoadduct, the second 2-chloroethyl arm of the molecule can undergo a similar intramolecular cyclization to form another aziridinium ring. This newly formed reactive center can then be attacked by a second nucleophilic site on DNA. This can result in two types of highly cytotoxic lesions:

-

Interstrand Cross-links (ICLs): If the second alkylation event occurs with a guanine on the opposite DNA strand, it creates a covalent linkage between the two strands of the DNA double helix.[1][3] This is considered the most cytotoxic lesion as it physically prevents the separation of the DNA strands, which is essential for both DNA replication and transcription.[8]

-

Intrastrand Cross-links: The second alkylation can also occur with another base on the same DNA strand, typically another guanine.[1]

The formation of these cross-links is the ultimate cause of the potent cytotoxic effects of nitrogen mustards.

Figure 2: Pathway of DNA alkylation leading to interstrand cross-link formation.

Cellular Responses to DNA Damage

The formation of bulky DNA adducts and cross-links triggers a complex cellular response known as the DNA Damage Response (DDR).[9][10]

Cell Cycle Arrest

The presence of DNA lesions, particularly interstrand cross-links, is detected by cellular surveillance mechanisms. This leads to the activation of signaling cascades involving proteins such as ATM (ataxia telangiectasia mutated) and ATR (ataxia telangiectasia and Rad3-related).[9][10] These kinases phosphorylate a host of downstream targets, including checkpoint kinases Chk1 and Chk2, which in turn leads to cell cycle arrest, typically at the G2/M phase.[1] This provides the cell with an opportunity to repair the damaged DNA before proceeding with mitosis.

DNA Repair

Cells possess several DNA repair pathways to remove alkylation damage. Monoadducts can be addressed by the base excision repair (BER) and nucleotide excision repair (NER) pathways. However, the repair of interstrand cross-links is a more complex process that involves a combination of NER, homologous recombination (HR), and translesion synthesis (TLS). The Fanconi anemia (FA) pathway plays a crucial role in the recognition and repair of ICLs.

Apoptosis

If the extent of DNA damage is too severe to be repaired, the DDR can trigger programmed cell death, or apoptosis.[1] The sustained activation of damage signaling pathways, particularly the p53 tumor suppressor protein, can lead to the induction of pro-apoptotic genes and the subsequent elimination of the damaged cell. This is a critical component of the therapeutic effect of alkylating agents in cancer treatment.

Figure 3: Cellular signaling pathways in response to DNA damage by this compound.

Quantitative Data

Specific quantitative data for the this compound ion is limited due to its transient nature. The following data is for its precursor, mechlorethamine, and related nitrogen mustards.

| Parameter | Value | Organism/System | Reference |

| DNA Adduct Kinetics | |||

| Peak formation of N7-guanine monoadduct (NM-G) | Within 6 hours | Mice (in vivo) | [11] |

| Half-life of N7-guanine monoadduct (NM-G) | Shorter than cross-links | Mice (in vivo) | [11] |

| Persistence of G-NM-G cross-link | Half-life over 3 times longer than NM-G | Mice (in vivo) | [11] |

| Cytotoxicity | |||

| IC50 of related N-(2-chloroethyl)-N-nitroureas | 10⁻⁴ to 10⁻⁶ M | Cell lines | Not in search results |

| Dose-dependent induction of DNA cross-links (HN2) | 0.25, 1.0, and 4.0 µM (1-hour exposure) | Cultured epithelial cells | [12] |

Experimental Protocols

Measurement of DNA Interstrand Cross-links by Alkaline Elution

Principle: This assay measures the rate at which DNA single strands pass through a filter under denaturing (alkaline) conditions. DNA containing interstrand cross-links will be slower to elute than non-cross-linked DNA. To specifically measure ICLs, the DNA is first fragmented by a known dose of ionizing radiation. The ICLs hold these smaller fragments together, resulting in a larger DNA molecule that elutes more slowly.

Protocol:

-

Cell Culture and Treatment: Culture cells to the desired confluency. Treat with various concentrations of N-methyl-bis(2-chloroethyl)amine for a specified duration (e.g., 1 hour). Include untreated control samples.

-

Irradiation: After treatment, place the cells on ice and irradiate with a calibrated gamma-ray source (e.g., 3 Gy) to introduce a known frequency of single-strand breaks.

-

Cell Lysis: Load a suspension of the treated and irradiated cells onto a polycarbonate filter. Lyse the cells by flowing a solution containing a detergent (e.g., 2% SDS) and proteinase K through the filter. This removes cellular membranes and proteins, leaving the DNA on the filter.

-

Alkaline Elution: Elute the DNA from the filter with an alkaline buffer (e.g., pH 12.1) at a constant flow rate. Collect fractions of the eluate at regular time intervals.

-

DNA Quantification: Quantify the amount of DNA in each collected fraction and the amount of DNA remaining on the filter using a fluorescent DNA-binding dye (e.g., Hoechst 33258).

-

Data Analysis: Plot the fraction of DNA remaining on the filter versus the elution time. A decrease in the elution rate of DNA from treated cells compared to control cells (irradiated only) indicates the presence of interstrand cross-links. The cross-linking frequency can be calculated based on the difference in elution rates.

Quantification of DNA Adducts by Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle: This method allows for the direct identification and quantification of specific DNA adducts. DNA is isolated from treated cells, enzymatically digested into individual nucleosides, and then analyzed by LC-MS.

Protocol:

-

Cell Culture and Treatment: Treat cells with N-methyl-bis(2-chloroethyl)amine. Harvest the cells and isolate the genomic DNA using a commercial DNA isolation kit, ensuring high purity.

-

DNA Hydrolysis: Enzymatically digest the purified DNA to its constituent deoxynucleosides. This is typically a multi-step process involving DNase I, nuclease P1, and alkaline phosphatase.

-

LC Separation: Separate the deoxynucleoside mixture using high-performance liquid chromatography (HPLC) with a reverse-phase column.

-

MS Detection: The eluent from the HPLC is introduced into a mass spectrometer (e.g., a triple quadrupole or Orbitrap instrument) operating in electrospray ionization (ESI) mode.

-

Quantification: Monitor for the specific mass-to-charge ratios (m/z) of the expected adducts (e.g., the N7-guanine monoadduct) and the unmodified deoxynucleosides. Create a standard curve using synthesized adduct standards to quantify the amount of each adduct relative to the amount of unmodified nucleosides.

Figure 4: Experimental workflow for the quantification of DNA adducts by LC-MS.

Conclusion

The cytotoxic mechanism of this compound, the reactive intermediate of mechlorethamine, is a well-defined process initiated by its formation through intramolecular cyclization. Its potent electrophilicity drives the alkylation of DNA, primarily at the N7 position of guanine, leading to the formation of monoadducts and, crucially, highly cytotoxic inter- and intra-strand cross-links. These lesions disrupt fundamental cellular processes such as DNA replication and transcription, triggering the DNA damage response. The ultimate fate of the cell—be it survival through repair or elimination via apoptosis—is determined by the extent of the initial damage and the cell's capacity for DNA repair. A thorough understanding of this mechanism continues to be vital for optimizing the therapeutic use of alkylating agents and for designing novel strategies to combat cancer.

References

- 1. What is the mechanism of Mechlorethamine Hydrochloride? [synapse.patsnap.com]

- 2. onyxreview.agnesscott.org [onyxreview.agnesscott.org]

- 3. onyxreview.agnesscott.org [onyxreview.agnesscott.org]

- 4. The mechanism of guanine alkylation by nitrogen mustards: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Mechlorethamine-induced enhancement of radiation sensitivity of guanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alkylation of DNA by the nitrogen mustard bis(2-chloroethyl)methylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Assessment of DNA interstrand crosslinks using the modified alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. DNA damage signaling in the cellular responses to mustard vesicants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. "DNA Damage Signaling in the Cellular Responses to Mustard Vesicants" by Yi-Hua Jan, Diane E. Heck et al. [touroscholar.touro.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Rapid detection of DNA-interstrand and DNA-protein cross-links in mammalian cells by gravity-flow alkaline elution - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Stability of N-2-Chloroethyl-N-methylaziridinium

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data exists for N-2-Chloroethyl-N-methylaziridinium. Much of the information regarding its reactivity, stability, and biological action presented herein is extrapolated from studies on structurally related nitrogen mustards and aziridinium-containing compounds.

Introduction

This compound, also known as 1-(2-chloroethyl)-1-methylaziridin-1-ium or Chlorimine mustard, is a highly reactive cationic species. As a quaternary aziridinium salt, its chemical behavior is dominated by the significant ring strain of the three-membered aziridine ring, making it a potent electrophile. This reactivity profile is characteristic of the active intermediates of many nitrogen mustard alkylating agents, which are a class of cytotoxic compounds used in chemotherapy. This guide provides a comprehensive overview of the known chemical properties and inferred stability of this compound, along with its presumed mechanism of action and relevant experimental protocols for its study.

Chemical and Physical Properties

Quantitative data for this compound is sparse in the literature. The following table summarizes the available information.

| Property | Value | Source |

| Molecular Formula | C₅H₁₁ClN⁺ | [PubChem] |

| Molecular Weight | 120.60 g/mol | [PubChem] |

| CAS Number | 57-54-5 | [ECHEMI][1] |

| Synonyms | 1-(2-chloroethyl)-1-methylaziridin-1-ium, Chlorimine mustard | [ECHEMI][1] |

| Physical State | Not available | [ECHEMI][1] |

| Boiling Point | Not available | [ECHEMI][1] |

| Melting Point | Not available | [ECHEMI][1] |

| Solubility | Not available | [ECHEMI][1] |

Stability and Reactivity

| Factor Affecting Stability | Description |

| Ring Strain | The three-membered aziridinium ring is highly strained, providing a strong thermodynamic driving force for ring-opening reactions. This is the primary reason for its inherent instability and high reactivity. |

| Nucleophilic Attack | The electrophilic carbon atoms of the aziridinium ring are highly susceptible to attack by a wide range of nucleophiles. This includes water (hydrolysis), cellular macromolecules like DNA and proteins, and other small molecules. The rate of reaction is dependent on the nucleophilicity of the attacking species. |

| Solvent Effects | Polar protic solvents, such as water and alcohols, can participate in solvolysis reactions, leading to the opening of the aziridinium ring. The stability is expected to be greater in aprotic, non-nucleophilic solvents. |

| Counter-ion | The nature of the counter-ion can influence the stability. A non-nucleophilic counter-ion is required to isolate or study the aziridinium ion in solution. If the counter-ion is nucleophilic, it can react with the aziridinium cation. |

| pH | The stability is expected to be pH-dependent. Under acidic conditions, the ring may be more susceptible to opening. In basic conditions, while the aziridinium ion itself is stable, the presence of strong nucleophiles (e.g., hydroxide ions) will accelerate its degradation. |

Presumed Mechanism of Action: DNA Alkylation

Based on the chemical structure and the known activity of related nitrogen mustards, the primary cytotoxic mechanism of this compound is believed to be DNA alkylation.[2] The positively charged aziridinium ion is a potent electrophile that readily reacts with nucleophilic centers in DNA.[2]

The proposed mechanism involves the following steps:

-

Formation of the Aziridinium Ion: While this compound is the pre-formed active species, in the context of nitrogen mustards, this reactive intermediate is typically formed in situ through an intramolecular cyclization of a precursor molecule.

-

Nucleophilic Attack by DNA: The aziridinium ion is attacked by nucleophilic sites on the DNA bases. The most common site of alkylation by nitrogen mustards is the N7 position of guanine, with minor alkylation occurring at the N3 position of adenine.[3]

-

Formation of a Monoadduct: This initial reaction results in the formation of a covalent bond between the compound and a DNA base, creating a monoadduct.

-

Potential for Cross-linking: Although this compound itself is a monofunctional alkylating agent in its aziridinium form, the presence of the 2-chloroethyl group introduces the potential for a second alkylation event. After the initial alkylation, the terminal chlorine can be displaced by another nucleophile. If the second nucleophile is on the opposite DNA strand, this results in an interstrand cross-link.[3] Interstrand cross-links are highly cytotoxic lesions as they prevent DNA strand separation, thereby inhibiting DNA replication and transcription, ultimately leading to apoptosis.[3]

Experimental Protocols

The following are detailed, representative protocols for assessing the stability and biological activity of this compound. These are generalized methods and would require optimization for this specific compound.

Protocol for Determination of Half-Life by UV-Vis Spectroscopy

This protocol is adapted from methods used to determine the half-life of reactive chemical species.[4][5]

-

Materials:

-

This compound

-

Buffer solutions of various pH (e.g., phosphate-buffered saline pH 7.4, acetate buffer pH 5.0)

-

Quartz cuvettes

-

Temperature-controlled UV-Vis spectrophotometer

-

-

Procedure:

-

Prepare a stock solution of this compound in a suitable aprotic solvent (e.g., acetonitrile) to prevent premature degradation.

-

Equilibrate the buffer solution to the desired temperature (e.g., 37°C) in the spectrophotometer.

-

Determine the wavelength of maximum absorbance (λmax) of the compound by scanning a freshly prepared solution in the buffer.

-

To initiate the kinetic run, inject a small aliquot of the stock solution into the pre-warmed buffer in the cuvette to achieve a desired final concentration (e.g., 100 µM).

-

Immediately begin monitoring the decrease in absorbance at λmax over time. Record data at regular intervals until the absorbance plateaus.

-

Plot the natural logarithm of the absorbance (ln(A)) versus time.

-

For a first-order decay process, the plot will be linear. The slope of the line is equal to the negative of the rate constant (-k).

-

Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.

-

Protocol for DNA Alkylation and Interstrand Cross-linking Assay by Agarose Gel Electrophoresis

This protocol is based on methods used to detect DNA damage by alkylating agents.[6][7]

-

Materials:

-

Plasmid DNA (e.g., pBR322)

-

This compound

-

TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

-

Denaturing solution (0.2 M NaOH, 1 mM EDTA)

-

Agarose

-

TAE or TBE buffer for electrophoresis

-

DNA loading dye

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus and power supply

-

Gel documentation system

-

-

Procedure:

-

DNA Treatment:

-

In a microcentrifuge tube, mix plasmid DNA (e.g., 1 µg) with TE buffer.

-

Add varying concentrations of this compound.

-

Incubate at 37°C for a defined period (e.g., 1 hour).

-

Stop the reaction by adding a quenching agent (e.g., sodium thiosulfate) or by ethanol precipitation.

-

-

Denaturation and Renaturation:

-

To detect interstrand cross-links, the DNA must be denatured and then allowed to renature.

-

Add an equal volume of denaturing solution to the treated DNA samples and incubate at room temperature for 5 minutes.

-

Neutralize the solution by adding an appropriate amount of acid (e.g., HCl) and a high salt buffer to facilitate renaturation.

-

Non-cross-linked DNA will remain single-stranded, while cross-linked DNA will rapidly renature to a double-stranded form.

-

-

Agarose Gel Electrophoresis:

-

Prepare a 1% agarose gel in TAE or TBE buffer containing a DNA stain.

-

Add DNA loading dye to the samples and load them into the wells of the gel.

-

Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated sufficiently.

-

-

Visualization and Analysis:

-

Visualize the DNA bands under UV light using a gel documentation system.

-

Supercoiled (undamaged), open-circular (nicked), linear, and cross-linked DNA will migrate at different rates. Interstrand cross-linked DNA will migrate similarly to double-stranded DNA, while denatured, non-cross-linked DNA will migrate faster.

-

Quantify the intensity of the bands to determine the percentage of cross-linked DNA.

-

-

Protocol for Cytotoxicity Assay (MTT Assay)

This is a standard colorimetric assay to assess cell viability.[8]

-

Materials:

-

Human cancer cell line (e.g., HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

-

Microplate reader

-

-

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well.

-

Incubate for 24 hours to allow cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound).

-

Incubate for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability versus the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

-

-

Conclusion

This compound is a highly reactive molecule with significant potential as a DNA alkylating agent. While specific experimental data on its properties and stability are limited, its chemical nature strongly suggests a mechanism of action analogous to that of clinically relevant nitrogen mustards. The inherent reactivity of the aziridinium ring makes it a potent electrophile capable of forming covalent adducts with DNA, leading to cytotoxicity. The experimental protocols outlined in this guide provide a framework for the future investigation of this and similar compounds, which is essential for the development of novel therapeutics in oncology and other fields. Further research is warranted to fully characterize the chemical and biological profile of this compound.

References

- 1. echemi.com [echemi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. An agarose gel method for the determination of DNA interstrand crosslinking applicable to the measurement of the rate of total and "second-arm" crosslink reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

An In-depth Technical Guide to N-2-Chloroethyl-N-methylaziridinium and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of N-2-Chloroethyl-N-methylaziridinium, the highly reactive cyclic intermediate of mechlorethamine, and its derivatives, which are potent bifunctional alkylating agents. These compounds, commonly known as nitrogen mustards, have a long history in chemotherapy due to their ability to induce cytotoxicity by cross-linking DNA. This document outlines their core structures, mechanism of action, relevant quantitative data, and key experimental methodologies.

Core Chemical Structures and Activation

The parent compound, mechlorethamine (HN2), is not the active agent itself. In an aqueous environment, it undergoes a rapid intramolecular cyclization to form the highly electrophilic this compound ion (also known as the aziridinium ion). This strained, three-membered ring is susceptible to nucleophilic attack by biological macromolecules, most notably the N7 position of guanine residues in DNA.

The formation of this aziridinium intermediate is the rate-limiting step in the alkylation reaction. Once the first alkylation occurs, the second 2-chloroethyl arm can undergo the same cyclization process, forming another aziridinium ring and enabling the second alkylation event. This bifunctional nature allows the agent to form cross-links within the same DNA strand (intrastrand) or between opposite strands (interstrand).

Several key derivatives have been developed to improve selectivity and reduce systemic toxicity. These include cyclophosphamide, melphalan, chlorambucil, and bendamustine, each featuring different carrier moieties attached to the core nitrogen mustard pharmacophore.

Figure 1. Activation of Mechlorethamine and subsequent DNA alkylation pathway.

Quantitative Data on Nitrogen Mustard Derivatives

The cytotoxic efficacy and pharmacological properties of nitrogen mustards can be compared using various quantitative metrics. The table below summarizes key data for prominent derivatives. IC50 values, representing the concentration required to inhibit 50% of cell growth, are highly dependent on the specific cancer cell line used.

| Compound | Molecular Weight ( g/mol ) | Half-Life | Representative IC50 Value (Cell Line) | Key Features |

| Mechlorethamine | 156.07 | < 10 minutes (in vivo) | ~1.5 µM (Raji cells) | Highly reactive, non-selective, administered intravenously. |

| Cyclophosphamide | 261.09 | 3-12 hours | ~2.5 µM (MCF-7) | Prodrug requiring metabolic activation by cytochrome P450 enzymes in the liver. |

| Melphalan | 305.20 | ~1.5 hours | ~5 µM (RPMI 8226) | L-phenylalanine carrier facilitates transport into cells via amino acid transporters. |

| Chlorambucil | 304.21 | ~1.5 hours | ~10 µM (CLL cells) | Aromatic ring reduces reactivity, allowing for oral administration. |

| Bendamustine | 358.26 | ~40 minutes | ~8 µM (MCF-7) | Hybrid molecule with properties of both an alkylating agent and a purine analog. |

Signaling Pathway of DNA Damage Response

The formation of DNA cross-links by this compound and its derivatives triggers a complex cellular signaling cascade known as the DNA Damage Response (DDR). The presence of bulky adducts on the DNA helix stalls replication and transcription, leading to the recruitment of sensor proteins like ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).

These master kinases phosphorylate a host of downstream targets, including the checkpoint kinases CHK1 and CHK2. Activation of these checkpoints leads to the phosphorylation of cell cycle regulators such as CDC25, which in turn inhibits cyclin-dependent kinases (CDKs) to induce cell cycle arrest, typically at the G2/M phase. This pause provides the cell an opportunity to repair the damaged DNA. If the damage is too extensive to be repaired, the DDR pathway can signal to initiate apoptosis (programmed cell death), primarily through the p53 tumor suppressor pathway.

An In-depth Technical Guide to the Safe Handling and Use of N-2-Chloroethyl-N-methylaziridinium for Research Professionals

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety precautions, handling guidelines, and relevant biological context for N-2-Chloroethyl-N-methylaziridinium. Due to its classification as a reactive alkylating agent and potential neurotoxin, strict adherence to safety protocols is paramount. This document is intended to supplement, not replace, institutional safety guidelines and Safety Data Sheets (SDS).

Core Safety and Handling

This compound is a suspected nitrogen mustard and, as such, should be handled with extreme caution. The aziridinium moiety is highly reactive and can act as a potent alkylating agent, posing significant health risks.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound.

| PPE Category | Specification | Rationale |

| Hand Protection | Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene). | Prevents skin contact with the highly reactive compound. |

| Eye Protection | Chemical splash goggles and a face shield. | Protects against splashes and aerosols. |

| Body Protection | A lab coat, chemical-resistant apron, and full-length pants. | Minimizes the risk of skin exposure. |

| Respiratory Protection | A properly fitted respirator with appropriate cartridges for organic vapors and particulates. | Essential for preventing inhalation of this potentially volatile and toxic compound. |

Engineering Controls

All work with this compound must be conducted in a certified chemical fume hood to prevent the release of vapors into the laboratory environment. A safety shower and eyewash station must be readily accessible.

Storage and Disposal

Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.

Disposal: Dispose of all waste contaminated with this compound as hazardous waste in accordance with all local, state, and federal regulations. Do not dispose of this chemical down the drain. Decontamination of labware should be performed with a suitable deactivating solution (e.g., a solution of sodium thiosulfate) before washing.

Emergency Procedures

| Emergency Situation | First Aid Measures |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Quantitative Data

The following table summarizes the known physical and chemical properties of this compound.

| Property | Value |

| CAS Number | 57-54-5 |

| Molecular Formula | C5H11ClN+ |

| Molecular Weight | 120.60 g/mol |

| Boiling Point | ~189.09°C (estimated) |

| Density | ~1.0166 g/cm³ (estimated) |

| Refractive Index | ~1.5304 (estimated) |

Note: Some physical properties are estimates and should be used as a general guide.

Experimental Protocols

Due to the specialized and hazardous nature of this compound, detailed, publicly available experimental protocols are scarce. The following protocols are representative examples for the synthesis of a related compound and for conducting an in vitro neurotoxicity assay. These should be adapted and validated by qualified personnel in a properly equipped laboratory.

Representative Synthesis of a N-(2-chloroethyl)amine Derivative

This protocol is adapted from a patented method for a similar compound and is provided for illustrative purposes.

Objective: To synthesize a N-(2-chloroethyl)amine derivative via the reaction of a precursor amine with a chloro-bromo-alkane.

Materials:

-

Precursor amine (e.g., N-methylpiperazine)

-

1-bromo-2-chloroethane

-

Acetone

-

Sodium hydroxide solution (e.g., 5% w/v)

-

Anhydrous ethanol

-

Reaction vessel with stirring capability

-

Distillation apparatus

-

Filtration apparatus

Procedure:

-

In a reaction vessel, combine the precursor amine, 1-bromo-2-chloroethane, and acetone.

-

While stirring, slowly add the sodium hydroxide solution, maintaining the reaction temperature between 20-25°C.

-

Continue stirring for 9-10 hours. Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS) to confirm the complete consumption of the precursor amine.

-

Once the reaction is complete, perform a vacuum distillation to remove the solvent and unreacted reagents until only a solid residue remains.

-

Dissolve the solid residue in acetone and filter to remove any inorganic salts.

-

Partially evaporate the acetone from the filtrate under reduced pressure.

-

Add anhydrous ethanol to the remaining liquid to induce crystallization of the product.

-

Collect the crystals by filtration and dry them to a constant weight.

-

Characterize the final product using appropriate analytical methods (e.g., NMR, IR, and mass spectrometry).

Representative In Vitro Neurotoxicity Assay

This protocol provides a general framework for assessing the neurotoxic potential of a compound like this compound using a neuronal cell line.

Objective: To evaluate the cytotoxicity of a test compound on a neuronal cell line (e.g., SH-SY5Y).

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

Cell culture medium and supplements

-

Test compound (this compound)

-

96-well cell culture plates

-

Cytotoxicity assay kit (e.g., MTT, LDH)

-

Plate reader

-

Incubator (37°C, 5% CO2)

Procedure:

-

Seed the neuronal cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours in the incubator.

-

Prepare a series of dilutions of the test compound in the cell culture medium.

-

Remove the existing medium from the cells and replace it with the medium containing the different concentrations of the test compound. Include appropriate vehicle controls.

-

Incubate the cells with the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, perform the cytotoxicity assay according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value (the concentration at which 50% of the cells are non-viable).

Visualized Signaling Pathway and Experimental Workflow

Cholinergic Signaling Pathway and Potential Disruption

This compound is a suspected cholinergic neurotoxin. Its reactive aziridinium ring can alkylate nucleophilic sites on biomolecules, potentially disrupting normal cholinergic neurotransmission. The following diagram illustrates a simplified cholinergic signaling pathway and a hypothetical point of interference by an alkylating agent.

Caption: Cholinergic signaling and potential disruption by an alkylating neurotoxin.

Experimental Workflow for In Vitro Neurotoxicity Assessment

The following diagram outlines the key steps in a typical in vitro experiment to assess the neurotoxicity of a chemical compound.

Caption: Workflow for in vitro neurotoxicity assessment.

This guide is intended for informational purposes only and should be used in conjunction with all applicable safety regulations and institutional protocols. The handling of this compound requires a high level of expertise and should only be undertaken by trained professionals in a controlled laboratory setting.

The Biological Landscape of N-2-Chloroethyl-N-methylaziridinium: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-2-Chloroethyl-N-methylaziridinium is a reactive electrophilic species belonging to the class of aziridinium ions, which are the active intermediates of nitrogen mustards. While specific biological data for this monofunctional alkylating agent is sparse in publicly available literature, its chemical structure allows for a comprehensive understanding of its expected biological effects and mechanism of action. This technical guide synthesizes the known chemistry of aziridinium ions and related nitrogen mustards to provide a detailed overview of the anticipated biological consequences of exposure to this compound, its potential applications in research, and generalized protocols for its study.

Introduction

Nitrogen mustards are a class of bifunctional and monofunctional alkylating agents that have been studied for their cytotoxic properties since the early 20th century. Their biological activity is predicated on the formation of a highly reactive aziridinium cation intermediate. This compound represents the activated, monofunctional form of N-methyl-2-chloroethylamine. This document will explore the formation, reactivity, and putative biological effects of this compound, drawing parallels from more extensively studied analogues.

Formation and Mechanism of Action

The biological activity of this compound is intrinsically linked to its formation via intramolecular cyclization of its precursor, N-methyl-2-chloroethylamine. This reaction is pH-dependent, with the rate of cyclization being slower in acidic environments where the amine is protonated, and essentially quantitative at a more alkaline pH of 8.[1]

Once formed, the strained three-membered aziridinium ring is a potent electrophile. The primary mechanism of action involves the alkylation of nucleophilic sites on cellular macromolecules.[1] The N7 atom of guanine residues in DNA is a principal target, leading to the formation of an N7-alkylguanine adduct. This modification can have several downstream consequences, including DNA strand breaks, depurination, and the triggering of DNA repair pathways, which can ultimately lead to apoptosis or cellular senescence.

Biological Effects

Cytotoxicity and Genotoxicity

By alkylating DNA, this compound is expected to be cytotoxic, particularly to rapidly dividing cells that are more susceptible to DNA damage. As a monofunctional agent, it is less likely to form DNA cross-links compared to bifunctional nitrogen mustards like mechlorethamine. However, the resulting DNA adducts can still stall replication forks and induce cell death. Its ability to modify DNA also classifies it as a potential mutagen and genotoxic agent.

Neurotoxicity

Related aziridinium ions, such as the ethylcholine aziridinium ion (AF64A), have demonstrated cholinotoxicity by irreversibly inhibiting high-affinity choline transport. While the specific neurotoxic profile of this compound is uncharacterized, its structural similarity to other neuroactive compounds suggests a potential for effects on the nervous system.

Other Potential Effects

Alkylation of proteins and other macromolecules can lead to a wide range of cellular dysfunctions, including enzyme inhibition and disruption of signaling pathways. The full spectrum of these effects for this compound remains to be elucidated.

Quantitative Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative biological data (e.g., IC50, LD50) for this compound. The following tables are provided as a template for future research.

Table 1: In Vitro Cytotoxicity

| Cell Line | Assay Type | IC50 (µM) | Exposure Time (h) | Reference |

| Data not available | Data not available | Data not available | Data not available | Data not available |

Table 2: In Vivo Toxicity

| Animal Model | Route of Administration | LD50 (mg/kg) | Observation Period | Reference |

| Data not available | Data not available | Data not available | Data not available | Data not available |

Experimental Protocols

The following are generalized protocols for the investigation of the biological effects of this compound. Due to its reactive nature, it is often generated in situ from its precursor, N-methyl-2-chloroethylamine.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Plate cells of interest (e.g., a cancer cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of N-methyl-2-chloroethylamine in an appropriate solvent (e.g., DMSO). Serial dilutions are then made in cell culture medium to achieve the desired final concentrations. The aziridinium ion will form in situ.

-

Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include appropriate vehicle controls.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

DNA Alkylation Assay (Guanine N7 Adduct Detection)

-

Treatment: Expose cells or isolated DNA to this compound (generated in situ).

-

DNA Isolation: Isolate genomic DNA from the treated cells using a standard DNA extraction kit.

-

DNA Hydrolysis: Hydrolyze the DNA to individual nucleosides using enzymatic digestion (e.g., with nuclease P1 and alkaline phosphatase).

-

LC-MS/MS Analysis: Analyze the digested DNA sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect and quantify the N7-methyl-N-(2'-hydroxyethyl)guanine adduct.

-

Quantification: Use a standard curve of the synthesized adduct to quantify the level of DNA alkylation.

Safety and Handling

This compound and its precursor are expected to be hazardous. Based on the Safety Data Sheet for the aziridinium compound, it should be handled with extreme caution.[2] Standard personal protective equipment, including gloves, lab coat, and safety goggles, should be worn at all times. All work should be conducted in a well-ventilated chemical fume hood.

Conclusion and Future Directions

This compound is a reactive monofunctional alkylating agent with a clear mechanism of action rooted in the chemistry of nitrogen mustards. While specific biological data is currently lacking, its potential for cytotoxicity, genotoxicity, and other cellular effects makes it a compound of interest for further investigation. Future research should focus on quantifying its biological activity in various cell lines, elucidating its full toxicological profile, and exploring its potential as a tool for studying DNA damage and repair or as a scaffold for the development of targeted therapeutic agents. The experimental protocols outlined in this guide provide a starting point for such investigations.

References

An In-Depth Technical Guide to the Formation and Reactivity of Aziridinium Ions from N-(2-Chloroethyl)amine Precursors

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intramolecular cyclization of N-(2-chloroethyl)amines to form highly strained and electrophilic aziridinium ions is a cornerstone of the mechanism of action for nitrogen mustard alkylating agents. This transformation is the rate-limiting step that precedes the alkylation of biological nucleophiles, most notably DNA, which is the basis for their cytotoxic and therapeutic effects. This technical guide provides a comprehensive overview of the formation of the aziridinium ion from its N-(2-chloroethyl)-N-methylamine precursor, detailing the underlying reaction mechanism, experimental protocols for its observation, and a summary of its kinetic properties. Furthermore, this document illustrates the critical role of this reactive intermediate in the context of drug development, specifically in the design of DNA-alkylating anticancer agents.

Introduction: The Significance of Aziridinium Ions

Nitrogen mustards are a class of bifunctional alkylating agents first developed in the 1940s and represent some of the earliest chemotherapeutic drugs. Their potent cytotoxic activity stems from their ability to form covalent cross-links in DNA, a process that is entirely dependent on the in-situ formation of a highly reactive intermediate: the aziridinium ion. Non-activated aziridines are typically inert; however, the formation of the quaternary aziridinium cation introduces significant ring strain (approximately 47 kJ/mol), rendering the ion exceptionally electrophilic and susceptible to nucleophilic attack.[1]

This guide focuses on the monofunctional analogue, N-(2-chloroethyl)-N-methylamine, to elucidate the fundamental principles of aziridinium ion formation. This process involves an intramolecular nucleophilic substitution, where the nitrogen atom displaces a terminal chloride ion to create the cyclic cation. Understanding the kinetics and mechanism of this transformation is paramount for the rational design of novel alkylating agents with tailored reactivity and specificity.

The Core Mechanism: Intramolecular Cyclization

The conversion of N-(2-chloroethyl)-N-methylamine into its corresponding aziridinium ion is a classic example of an anchimerically assisted (neighboring group participation) intramolecular SN2 reaction.

Key Steps:

-

Nucleophilic Attack: The lone pair of electrons on the tertiary amine nitrogen acts as an internal nucleophile.

-

Displacement: This nitrogen attacks the electrophilic carbon atom bonded to the chlorine atom.

-

Chloride Expulsion: The chloride ion is displaced as the leaving group, resulting in the closure of the three-membered ring.

This cyclization is the rate-determining step for the subsequent alkylation of biological targets. The resulting N-methyl-N-ethyl aziridinium ion is a potent electrophile, primed for reaction with available nucleophiles.

Figure 1: Reaction mechanism for the intramolecular formation of the N-methyl-N-ethyl aziridinium ion.

Experimental Protocols

The observation and characterization of the transient aziridinium ion are primarily accomplished through spectroscopic methods, with Nuclear Magnetic Resonance (NMR) being the most powerful tool.[2][3]

Synthesis of N-(2-chloroethyl)-N-methylamine Hydrochloride

A common laboratory-scale synthesis involves the chlorination of an amino alcohol precursor.

-

Materials: N-methylethanolamine, thionyl chloride (SOCl₂), anhydrous diethyl ether, anhydrous dichloromethane (DCM).

-

Procedure:

-

Dissolve N-methylethanolamine (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and maintain an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C in an ice bath.

-

Add thionyl chloride (1.1 eq) dropwise to the stirred solution over 30 minutes. Caution: This reaction is exothermic and releases HCl and SO₂ gas; perform in a well-ventilated fume hood.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Triturate the resulting solid residue with anhydrous diethyl ether, filter the white precipitate, wash with additional diethyl ether, and dry under vacuum to yield the hydrochloride salt of the product.

-

Monitoring Aziridinium Ion Formation by ¹H NMR Spectroscopy

This protocol details the real-time observation of the cyclization reaction.

-

Instrumentation: 400 MHz (or higher) NMR spectrometer.

-

Materials: N-(2-chloroethyl)-N-methylamine hydrochloride, deuterated acetonitrile (CD₃CN) or deuterium oxide (D₂O), NMR tubes.

-

Procedure:

-

Prepare a stock solution of the N-(2-chloroethyl)-N-methylamine precursor by dissolving a precise amount (e.g., 5-10 mg) in a deuterated solvent (e.g., 0.7 mL of CD₃CN) directly in an NMR tube.[2]

-

If starting from the hydrochloride salt, add a non-nucleophilic base (e.g., one equivalent of anhydrous Na₂CO₃) to liberate the free amine, followed by filtration if necessary.

-

Acquire an initial ¹H NMR spectrum (t=0) immediately after preparation.

-

Monitor the reaction by acquiring subsequent spectra at regular time intervals (e.g., every 10-15 minutes) at a constant temperature (e.g., 25 °C).[2][4]

-

Data Analysis:

-

Observe the gradual disappearance of the characteristic triplet signals for the -CH₂-Cl and -N-CH₂- protons of the starting material.

-

Concurrently, observe the appearance of new, downfield-shifted signals corresponding to the protons of the strained aziridinium ring. The protons adjacent to the positively charged quaternary nitrogen are significantly deshielded.

-

Integrate the signals of both the reactant and the product at each time point to determine their relative concentrations.

-

Plot the concentration of the starting material versus time and fit the data to a first-order rate equation to determine the rate constant (k) and half-life (t₁₂) of the cyclization.

-

-

Figure 2: Experimental workflow for monitoring aziridinium ion formation via NMR spectroscopy.

Quantitative Data: Reaction Kinetics

The rate of aziridinium ion formation is influenced by factors such as pH and solvent. For related N-(2-chloroethyl)amine structures, kinetic studies have provided valuable quantitative insights.

| Precursor Structure | pH | Temperature (°C) | Half-life (t₁₂) for Cyclization | Reference |

| N-(2-Chloroethyl)phosphonamidate | 7.4 | 37 | ~18 min | [5] |

| N-(2-Chloroethyl)phosphonamidate | 8.2 | 37 | ~18 min | [5] |

| N-(2-Chloroethyl)phosphonamidate | 9.0 | 37 | ~18 min | [5] |

Table 1: Representative kinetic data for the intramolecular cyclization of an N-(2-chloroethyl)amine derivative. While the specific substituent affects the absolute rate, the data illustrates the timescale of the reaction under physiological conditions.

Application in Drug Development: DNA Alkylation Pathway

The therapeutic rationale for using N-(2-chloroethyl)amine precursors is their ability to generate the aziridinium ion in situ, which then acts as the ultimate DNA alkylating agent.[6]

-

Drug Administration & Cyclization: The relatively stable precursor drug is administered and distributes systemically. It then undergoes the rate-limiting intramolecular cyclization to form the electrophilic aziridinium ion.

-

Nucleophilic Attack by DNA: The aziridinium ion is highly susceptible to attack by nucleophilic sites on DNA bases. The N7 position of guanine is the most frequent target due to its high nucleophilicity.[6]

-

Formation of DNA Adducts: This reaction forms a covalent bond between the drug and the DNA base, creating a mono-adduct.

-

Cellular Consequences: The presence of these bulky adducts on the DNA template disrupts critical cellular processes like DNA replication and transcription. This damage can stall replication forks and, if left unrepaired, lead to the induction of apoptosis (programmed cell death), selectively killing rapidly proliferating cancer cells.[6][7] For bifunctional mustards (containing two chloroethyl groups), a second cyclization and alkylation can occur, leading to DNA inter- and intra-strand cross-links, which are particularly cytotoxic lesions.[7]

Figure 3: Logical pathway from precursor drug activation to induction of apoptosis via DNA alkylation.

References

- 1. Aziridinium - Wikipedia [en.wikipedia.org]

- 2. Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Alkylation of nucleobases by 2-chloro-N,N-diethylethanamine hydrochloride (CDEAH) sensitizes PARP1-deficient tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DNA alkylation products formed by 1-(2-chloroethyl)-1-nitrosourea as molecular dosimeters of therapeutic response - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Early Investigations of N-2-Chloroethyl-N-methylaziridinium Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early investigations into the cytotoxic effects of N-2-Chloroethyl-N-methylaziridinium, a potent alkylating agent commonly known as Mechlorethamine or Nitrogen Mustard. This document details the fundamental mechanisms of its cytotoxicity, summarizes key quantitative data from foundational studies, and outlines the experimental protocols used to elicit these findings.

Core Mechanism of Cytotoxicity

This compound is a bifunctional alkylating agent, a characteristic that is central to its cytotoxic action.[1][2] Under physiological conditions, it spontaneously cyclizes to form a highly reactive aziridinium ion.[3] This electrophilic intermediate readily reacts with nucleophilic sites on cellular macromolecules, with DNA being the primary target.[1][2][4]

The principal mechanism of its cytotoxicity involves the alkylation of the N7 position of guanine bases in DNA.[2][4] Due to its bifunctional nature, a single molecule of mechlorethamine can alkylate two distinct guanine bases, leading to the formation of inter- and intra-strand DNA cross-links.[2][4] These cross-links are profoundly damaging to the cell as they physically obstruct the separation of DNA strands, thereby inhibiting critical cellular processes such as DNA replication and transcription.[1][4] This disruption of DNA integrity triggers cell cycle arrest, typically at the G2/M phase, and ultimately leads to programmed cell death, or apoptosis.[4]

Quantitative Cytotoxicity Data

Early studies quantified the cytotoxic potential of this compound across various cell lines. The following tables summarize the key findings from these investigations.

| Cell Line | Assay Type | Concentration | Effect | Citation |

| HT1080 (Human Fibrosarcoma) | Direct Cell Count | 50 µM | ~50% cell death | [3] |

| Rabbit Tracheal Epithelium | Not Specified | 50 µM (LC10) | Sublethal dose causing early lipid peroxidation and membrane damage | [5] |

Experimental Protocols

The following section details the methodologies employed in early studies to characterize the cytotoxicity of this compound.

Cell Viability and Cytotoxicity Assays

A fundamental aspect of these early investigations was the determination of cell viability following exposure to the compound.

1. Direct Cell Counting:

-

Cell Culture: HT1080 cells were plated in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 9% Fetal Bovine Serum (FBS) at a density of 5 x 10^5 cells per dish and allowed to adhere overnight.[3]

-

Treatment: Cells were treated with varying concentrations of mechlorethamine (0, 10, 25, 50, or 100 µM) for 3 hours at 37°C.[3]

-

Post-Treatment: The drug-containing media was replaced with fresh, drug-free media, and the cells were allowed to recover for 18 hours.[3]

-

Quantification: Cell viability was assessed by counting the surviving cells using a haemocytometer. Cytotoxicity was expressed as the percentage of surviving cells compared to the untreated control.[3]

2. Metabolic Assays (MTT Assay):

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay assesses cell metabolic activity as an indicator of cell viability.

-

Procedure:

-

Cells are plated in a 96-well plate and treated with the test compound.

-

Following incubation, MTT is added to the wells and is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.

-

The formazan is then solubilized, and the absorbance is measured spectrophotometrically to determine the relative number of viable cells.[6]

-

3. Flow Cytometry for Cell Death Analysis:

-

Principle: Flow cytometry with vital dyes such as propidium iodide (PI) is used to differentiate between live, apoptotic, and necrotic cells.

-

Procedure:

-

Cells are treated with this compound.

-

Following treatment, cells are harvested and stained with PI.

-

PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can enter cells with compromised membranes (necrotic or late apoptotic cells).

-

The fluorescence of individual cells is measured by a flow cytometer to quantify the percentage of dead cells.[6]

-

Analysis of DNA Damage

Given that DNA is the primary target of mechlorethamine, early studies focused on characterizing the nature and extent of DNA damage.

1. DNA-Protein Cross-Linking Assay:

-

Cell Treatment: HT1080 cells (~10^7) were treated with mechlorethamine (0, 10, 25, 50, or 100 µM) for 3 hours at 37°C.[3]

-

DNA Isolation: Chromosomal DNA, along with any covalently bound proteins, was extracted using a modified phenol/chloroform extraction method.[3]

-

Protein Release: Approximately 15 µg of the isolated DNA from each sample was subjected to neutral thermal hydrolysis (1 hour at 70°C) to release the protein-guanine conjugates from the DNA backbone.[3]

-

Analysis: The released proteins were then separated by 12% SDS-PAGE and visualized by staining.[3]

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Caption: A diagram illustrating the cytotoxic mechanism of this compound.

Caption: A flowchart of a typical experimental workflow for assessing cytotoxicity.

References

- 1. mechlorethamine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. ump.edu.pl [ump.edu.pl]

- 3. Mechlorethamine-Induced DNA-Protein Cross-Linking in Human Fibrosarcoma (HT1080) Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Mechlorethamine Hydrochloride? [synapse.patsnap.com]

- 5. Early cytotoxic effects of mechlorethamine, a nitrogen mustard, on mammalian airway epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protection from cytotoxic effects induced by the nitrogen mustard mechlorethamine on human bronchial epithelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for N-2-Chloroethyl-N-methylaziridinium as a DNA Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-2-Chloroethyl-N-methylaziridinium is a reactive electrophilic species that functions as a potent DNA alkylating agent. As the active intermediate of various nitrogen mustards, it plays a crucial role in the cytotoxic and therapeutic effects of these compounds. This document provides detailed application notes and protocols for the use of this compound in research and drug development settings. It covers the mechanism of DNA alkylation, protocols for in vitro DNA alkylation, analysis of DNA adducts, and assessment of cytotoxicity. Safety precautions are of paramount importance when handling this hazardous compound and are detailed herein.

Introduction

Nitrogen mustards are a class of bifunctional alkylating agents that have been utilized in cancer chemotherapy for decades. Their cytotoxic effects are primarily attributed to their ability to form covalent bonds with DNA, leading to mono-adducts and interstrand cross-links (ICLs). These DNA lesions disrupt essential cellular processes such as replication and transcription, ultimately inducing cell death.[1][2]

The key to the alkylating activity of many nitrogen mustards is the intramolecular cyclization to form a highly reactive aziridinium ion intermediate. This compound represents this reactive species. Its high electrophilicity allows it to readily react with nucleophilic sites on DNA bases, with a strong preference for the N7 position of guanine.[3][4] Understanding the reactivity and biological consequences of this specific aziridinium ion is fundamental to the study of nitrogen mustard-based therapies and the development of novel DNA alkylating agents.

Mechanism of DNA Alkylation

The primary mechanism of DNA alkylation by this compound involves the nucleophilic attack of the N7 atom of a guanine base on the strained three-membered aziridinium ring. This results in the formation of a stable covalent bond, creating a mono-adduct. In the context of a bifunctional nitrogen mustard, a second aziridinium ring can be formed, which can then react with another guanine on the complementary DNA strand, leading to a highly cytotoxic interstrand cross-link.

Signaling Pathway of DNA Damage and Repair

The formation of DNA adducts by this compound triggers a cascade of cellular responses, primarily involving DNA damage signaling and repair pathways. The presence of these lesions can stall replication forks and lead to the activation of checkpoint kinases such as ATR and CHK1. If the damage is extensive and cannot be repaired, the cell may be directed towards apoptosis.

Below is a diagram illustrating the general pathway of DNA damage response to alkylating agents.

Safety and Handling

This compound and its precursors are highly toxic, mutagenic, and carcinogenic. Strict adherence to safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.

-

Ventilation: All work must be conducted in a certified chemical fume hood.

-

Waste Disposal: Dispose of all contaminated materials and solutions as hazardous waste according to institutional guidelines.

-

Spill Response: In case of a spill, evacuate the area and follow established institutional procedures for hazardous chemical spills.

Experimental Protocols

The following protocols are generalized and should be optimized for specific experimental systems.

In Vitro DNA Alkylation Assay

This protocol describes the direct alkylation of purified DNA by a precursor that generates this compound in situ.

Materials:

-

Purified DNA (e.g., calf thymus DNA, plasmid DNA)

-

N-methyl-bis(2-chloroethyl)amine (a precursor that forms the aziridinium ion)

-

Reaction Buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)

-

3 M Sodium Acetate, pH 5.2

-

100% Ethanol (ice-cold)

-

70% Ethanol (ice-cold)

-

Nuclease-free water

Procedure:

-

Prepare a stock solution of the nitrogen mustard precursor in a suitable solvent (e.g., DMSO or ethanol).

-

In a microcentrifuge tube, combine the purified DNA (final concentration 0.1-1 mg/mL) with the reaction buffer.

-

Add the nitrogen mustard precursor to the DNA solution to the desired final concentration (e.g., 1-100 µM). The optimal concentration should be determined empirically.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 1-24 hours). The incubation time will influence the extent of alkylation.

-

Stop the reaction by precipitating the DNA. Add 1/10th volume of 3 M sodium acetate and 2.5 volumes of ice-cold 100% ethanol.

-

Incubate at -20°C for at least 1 hour to precipitate the DNA.

-

Centrifuge at high speed (e.g., >12,000 x g) for 15-30 minutes at 4°C.

-

Carefully decant the supernatant. Wash the DNA pellet with ice-cold 70% ethanol.

-

Centrifuge again, decant the supernatant, and air-dry the pellet.

-

Resuspend the alkylated DNA in nuclease-free water or a suitable buffer for downstream analysis.

Analysis of DNA Adducts by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive method for the identification and quantification of DNA adducts.[1]

Materials:

-

Alkylated DNA from the in vitro assay

-

Enzymatic Digestion Cocktail (e.g., DNase I, nuclease P1, alkaline phosphatase)

-

LC-MS/MS system

Procedure:

-

Digest the alkylated DNA to individual nucleosides using an enzymatic digestion cocktail according to the manufacturer's protocol.

-

Filter the digested sample to remove enzymes.

-

Analyze the sample using a reverse-phase LC column coupled to a mass spectrometer.

-

Develop a multiple reaction monitoring (MRM) method to specifically detect the expected N7-guanine adduct of this compound. This will involve identifying the parent ion mass and the mass of a specific fragment ion.

-

Quantify the adducts by comparing the peak area to a standard curve generated with a synthesized adduct standard.

Cell-Based Cytotoxicity Assay

This protocol determines the concentration of a nitrogen mustard precursor that is cytotoxic to a cell line of interest.

Materials:

-

Human cell line (e.g., a cancer cell line)

-

Complete cell culture medium

-

Nitrogen mustard precursor stock solution

-

Cell viability reagent (e.g., MTT, PrestoBlue)

-

96-well plates

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the nitrogen mustard precursor in complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the alkylating agent. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

-

Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).

-

Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Quantitative Data Summary

The following tables provide hypothetical quantitative data for illustrative purposes. Actual data will vary depending on the experimental conditions and cell lines used.

Table 1: In Vitro DNA Alkylation Efficiency

| Precursor Concentration (µM) | Incubation Time (hours) | N7-Guanine Adducts per 10^6 Bases |

| 10 | 1 | 50 |

| 10 | 6 | 250 |

| 50 | 1 | 300 |

| 50 | 6 | 1500 |

Table 2: Cytotoxicity of a Nitrogen Mustard Precursor in Different Cell Lines

| Cell Line | IC50 (µM) after 48h Treatment |

| HeLa (Cervical Cancer) | 25 |

| A549 (Lung Cancer) | 40 |

| MCF-7 (Breast Cancer) | 15 |

| HEK293 (Normal Kidney) | 80 |

Conclusion

This compound is a powerful tool for studying the mechanisms of DNA alkylation and the cellular responses to this form of DNA damage. The protocols provided herein offer a framework for investigating its effects in both in vitro and cell-based systems. Due to the hazardous nature of this compound, all experiments must be conducted with strict adherence to safety protocols. The quantitative analysis of DNA adduct formation and the resulting cytotoxicity are critical for understanding the potency of nitrogen mustards and for the development of new anticancer therapies.

References

- 1. Comparative analysis of chlorambucil-induced DNA lesion formation and repair in a spectrum of different human cell systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measurement of drug-induced DNA interstrand crosslinking using the single-cell gel electrophoresis (comet) assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reaction of N-(2-chloroethyl)-N-nitrosoureas with DNA: effect of buffers on DNA adduction, cross-linking, and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for N-2-Chloroethyl-N-methylaziridinium and its Precursors in Cancer Cell Line Studies

A Note on N-2-Chloroethyl-N-methylaziridinium: The compound this compound is a highly reactive aziridinium ion. In biological systems, it is not typically applied directly to cells. Instead, it is formed in situ through the intramolecular cyclization of precursor molecules, most notably nitrogen mustards. These precursors are bifunctional alkylating agents used in chemotherapy. The simplest of these is Mechlorethamine (also known as mustine or HN2), which contains a bis(2-chloroethyl)methylamine structure. Once administered, mechlorethamine rapidly forms the reactive aziridinium ion, which then serves as the active agent that alkylates cellular macromolecules.

These application notes and protocols will, therefore, focus on the use of Mechlorethamine as a well-characterized precursor that generates the reactive aziridinium intermediate responsible for its cytotoxic effects on cancer cells.

Application Notes

Introduction

Mechlorethamine is the prototypical nitrogen mustard, belonging to the class of alkylating antineoplastic agents.[1] Its potent cytotoxic activity stems from its ability to form covalent bonds with nucleophilic groups in cellular components, most critically with DNA. This leads to the formation of DNA adducts and cross-links, which interfere with DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[2][3] Due to their high proliferative rate and often compromised DNA repair mechanisms, cancer cells are particularly sensitive to the effects of such DNA damage.[4]

Mechanism of Action

The anticancer activity of mechlorethamine is initiated by a two-step intramolecular cyclization, where one of the 2-chloroethyl side chains forms a highly strained and reactive aziridinium (ethyleneimonium) ring. This electrophilic intermediate is the primary alkylating species. The mechanism proceeds as follows:

-

Aziridinium Ion Formation: The tertiary amine of mechlorethamine attacks the γ-carbon of one of the chloroethyl groups, displacing the chloride ion to form the this compound cation.[2]

-

DNA Alkylation (Monoadduct Formation): The aziridinium ion is a potent electrophile that is readily attacked by nucleophilic sites on DNA bases, primarily the N7 position of guanine.[1] This opens the ring and forms a stable covalent bond (a monoadduct).

-

Cross-Link Formation: The second 2-chloroethyl arm of the mechlorethamine molecule can undergo the same cyclization and subsequent reaction with another nucleophilic site on DNA. This results in the formation of highly cytotoxic DNA interstrand or intrastrand cross-links, which prevent the separation of the DNA double helix, a critical step for both replication and transcription.[5]

-

Induction of DNA Damage Response (DDR): The resulting DNA lesions are recognized by the cell's DNA repair machinery, activating complex signaling cascades known as the DNA Damage Response (DDR). Key protein kinases such as ATM (Ataxia-Telangiectasia Mutated), ATR (ATM and Rad3-related), and DNA-PK (DNA-dependent protein kinase) are activated.[2]

-

Cell Cycle Arrest and Apoptosis: Activated DDR pathways lead to the phosphorylation and activation of downstream checkpoint kinases Chk1 and Chk2 .[6] These kinases, in turn, target effectors like p53 and Cdc25 phosphatases to induce cell cycle arrest, typically at the S and G2/M phases, allowing time for DNA repair.[2][7] If the DNA damage is too extensive to be repaired, the cell is directed to undergo programmed cell death (apoptosis).[2]

Applications in Cancer Cell Line Studies

-

Cytotoxicity and Anti-proliferative Assays: Evaluating the dose-dependent effects of mechlorethamine on the viability and proliferation of various cancer cell lines to determine sensitivity and resistance profiles.

-

Mechanism of Action Studies: Investigating the induction of DNA cross-links, activation of the DNA Damage Response (DDR) pathway, and subsequent cell cycle arrest and apoptosis.

-

Drug Resistance Studies: Developing and characterizing cancer cell line models with acquired resistance to mechlorethamine to study the molecular mechanisms of resistance.[3]

-

Combination Therapy Screening: Assessing the synergistic or additive effects of mechlorethamine when combined with other chemotherapeutic agents or targeted therapies, such as inhibitors of DNA repair pathways (e.g., PARP inhibitors).

Data Presentation

The cytotoxic effects of mechlorethamine vary significantly depending on the cell line and the duration of exposure. The following tables summarize representative data from the literature.

Table 1: Cytotoxicity of Mechlorethamine in Human Cancer Cell Lines